molecular formula C12H24N2O4S B1293064 1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid CAS No. 1119452-27-5

1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Cat. No. B1293064
CAS RN: 1119452-27-5
M. Wt: 292.4 g/mol
InChI Key: YONWZKYBISAJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest in the field of medicinal chemistry due to their presence in a variety of biologically active molecules. The compound is likely to possess a sulfonyl group attached to the nitrogen of the piperidine ring, with additional butyl and ethyl groups attached to the nitrogen of the sulfonyl moiety, and a carboxylic acid functionality at the 4-position of the piperidine ring.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and the need for careful control of reaction conditions. In the first paper, an efficient method for constructing 2-substituted-piperidin-4-one derivatives on a solid support is described. This method utilizes polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor for substituted divinyl ketones in a heterocyclization reaction with amines, leading to the release of the resin in a recyclable sulfinate form . Although this paper does not directly describe the synthesis of "1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid," the methodology could potentially be adapted for its synthesis by choosing appropriate amines and reaction conditions.

Molecular Structure Analysis

The molecular structure of "1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid" would be expected to feature a piperidine ring as the core structure, with a sulfonyl group at the 1-position. The sulfonyl group would be further substituted with butyl and ethyl groups attached to the nitrogen atom. The carboxylic acid group at the 4-position would contribute to the molecule's acidity and potential for hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cyclization reactions. The presence of the sulfonyl group in the molecule could make it a candidate for further substitution reactions, particularly at the oxygen atom, as described in the second paper . The bioactivity of the synthesized compounds in the second paper was evaluated against various enzymes, indicating that the chemical reactions and substitutions on the piperidine ring can significantly impact the biological activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid" would be influenced by its functional groups. The sulfonyl group would increase the molecule's polarity, potentially enhancing its solubility in polar solvents. The carboxylic acid group would contribute to the molecule's acidity and could form salts with bases. The presence of butyl and ethyl groups would add hydrophobic character to the molecule, which could affect its solubility and interaction with biological membranes. The exact properties would need to be determined experimentally, as they are not directly discussed in the provided papers .

Scientific Research Applications

Synthesis and Anticancer Applications

Synthesis of Piperidine Derivatives as Anticancer Agents : A study detailed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, investigating their potential as anticancer agents. The compounds showed promising anticancer activity, with specific derivatives demonstrating low IC50 values, suggesting strong anticancer capabilities relative to the reference drug, doxorubicin (Rehman et al., 2018).

Synthesis and Enzyme Inhibition Applications

AChE and BChE Enzyme Inhibition : Another research synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, characterizing them for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking studies were used to examine binding interactions with human AChE and BChE proteins, revealing the potential of these compounds as inhibitors (Khalid et al., 2014).

Synthesis and Antibacterial Applications

Antibacterial Activity of Piperidine-Oxadiazole Derivatives : A study focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, exploring their antibacterial potentials. One compound emerged as the most active growth inhibitor against several bacterial strains, including Salmonella typhi and Escherichia coli, showcasing the antibacterial efficacy of these derivatives (Iqbal et al., 2017).

Synthesis and Antioxidant Applications

Antioxidant Capacity of Sulfonyl Hydrazones : Research on the synthesis of sulfonyl hydrazone scaffolds incorporating piperidine rings assessed the antioxidant capacity and anticholinesterase activity of the synthesized compounds. Certain compounds demonstrated significant antioxidant activity, outperforming standard antioxidants in specific assays, highlighting their potential in medicinal chemistry (Karaman et al., 2016).

Alzheimer's Disease Treatment Applications

Drug Candidates for Alzheimer’s Disease : A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized, aiming to evaluate new drug candidates for Alzheimer's disease. These compounds underwent structural analysis and enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as therapeutic agents (Rehman et al., 2018).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid”, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .

properties

IUPAC Name

1-[butyl(ethyl)sulfamoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-3-5-8-13(4-2)19(17,18)14-9-6-11(7-10-14)12(15)16/h11H,3-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONWZKYBISAJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.